![molecular formula C15H16N6O3 B2507457 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 2034271-80-0](/img/structure/B2507457.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide is a novel chemical entity that likely exhibits a range of biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with pyrazole and pyrimidine moieties have been synthesized and evaluated for various biological activities, including antibacterial, anti-inflammatory, antioxidant, and anticancer properties .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, cyclocondensation, and treatment with various reagents to obtain the desired pyrazole and pyrimidine derivatives. For instance, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids involves characterizing the compounds using 1H NMR, 13C NMR, Mass, and IR spectral studies . Similarly, the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines includes cyclocondensation catalyzed by Ti(Oi-Pr)4 or BF3·OEt2 . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole and pyrimidine derivatives is crucial for their biological activity. The crystal structure of related compounds has been determined to understand the interaction with biological targets . Molecular docking studies are also performed to ascertain the probable binding model, particularly with enzymes like cyclooxygenase .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically cyclizations and condensations. For example, the synthesis of pyrazolopyrimidines derivatives involves condensation of carboxamide with aromatic aldehydes and subsequent reactions to form various hybrid compounds . These reactions are essential for creating the complex structures necessary for biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various spectroscopic techniques. The antibacterial, anti-inflammatory, and antioxidant activities of these compounds are evaluated, suggesting that they have moderate to good efficacy in these areas . Additionally, the cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7 are assessed, along with the inhibition of enzymes like 5-lipoxygenase, which is important for understanding their potential as anticancer and anti-inflammatory agents .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, including structures related to the specified chemical compound, exhibited significant cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and showed potential as 5-lipoxygenase inhibitors, suggesting their application in cancer therapy and inflammation-related disorders (Rahmouni et al., 2016).
Chemical Synthesis Approaches
Research into pyrazolopyrimidinyl keto-esters and their enzymatic activity highlighted the synthesis of derivatives with enhanced reactivity towards cellobiase, an enzyme involved in cellulose breakdown. This work not only contributes to the chemical knowledge of pyrazolopyrimidine derivatives but also hints at potential applications in biotechnology and enzyme activation (Mohamed Abd et al., 2008).
Antimicrobial and Antiproliferative Activities
Further investigation into the chemical compound's derivatives revealed antimicrobial and antiproliferative activities, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cells. These studies suggest the compound's derivatives as promising leads for the development of new cancer therapies (Asmaa M. Fahim et al., 2021).
Molecular Docking and DFT Studies
The exploration of novel pyrazole and pyrimidine derivatives through synthesis, biological evaluation, and Density Functional Theory (DFT) calculations revealed these compounds' potential in vitro antitumor activities against various cancer cell lines. Such research underscores the utility of these derivatives in designing new anticancer agents, with the chemical compound serving as a key structural motif (A. Farag et al., 2019).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, are known to have versatile biological activities . They have been reported to inhibit dihydrofolate reductase (DHFR) , a key enzyme involved in the synthesis of nucleotides, and mTOR kinase , a central regulator of cell growth and proliferation.
Mode of Action
Based on its structural similarity to pyrido[2,3-d]pyrimidines, it can be inferred that it might interact with its targets (such as dhfr and mtor kinase) and inhibit their activity . This inhibition could lead to disruption of the cellular processes controlled by these targets, such as nucleotide synthesis and cell growth.
Biochemical Pathways
The compound, due to its potential inhibitory effects on DHFR and mTOR kinase, could affect several biochemical pathways. The inhibition of DHFR could disrupt the synthesis of nucleotides, affecting DNA replication and cell division . On the other hand, the inhibition of mTOR kinase could affect the PI3K/AKT/mTOR pathway, a key regulator of cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would likely be a decrease in cell growth and proliferation due to the disruption of nucleotide synthesis and the PI3K/AKT/mTOR pathway . This could potentially make the compound useful in the treatment of conditions characterized by excessive cell growth, such as cancer.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-2-21-11(5-7-18-21)13(22)17-8-9-20-14(23)10-4-3-6-16-12(10)19-15(20)24/h3-7H,2,8-9H2,1H3,(H,17,22)(H,16,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOJNMURHPZRDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


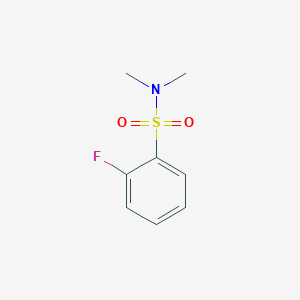


![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)
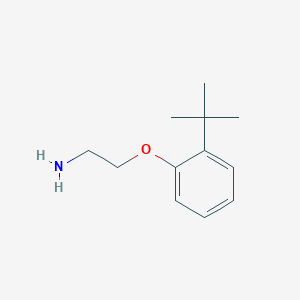
![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)
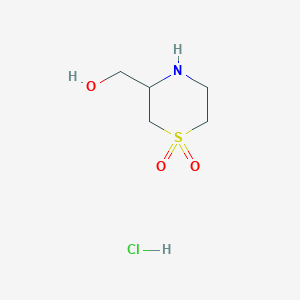

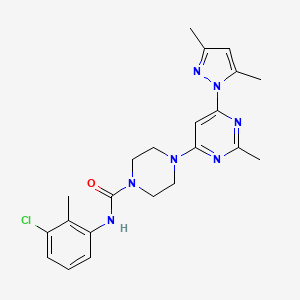
![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)
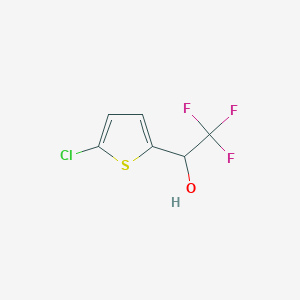
![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)